molecular formula C27H40O4P2 B15062471 di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide

di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide

Cat. No.: B15062471
M. Wt: 490.6 g/mol
InChI Key: FOFSIWINXJCDGO-BNHRFMORSA-N
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Description

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a complex organophosphorus compound. It features a unique structure with multiple tert-butyl groups and a dihydrobenzo[d][1,3]oxaphosphol ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide typically involves multi-step organic reactions. The process begins with the preparation of the dihydrobenzo[d][1,3]oxaphosphol ring, followed by the introduction of tert-butyl groups and the dimethoxyphenyl moiety. Common reagents used in these reactions include tert-butyl chloride, dimethoxybenzene, and phosphorus trichloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine compound.

Scientific Research Applications

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is employed in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism by which di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or biological molecule it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butylphosphine oxide: Lacks the dihydrobenzo[d][1,3]oxaphosphol ring and dimethoxyphenyl moiety.

    Tri-tert-butylphosphine: Contains three tert-butyl groups but lacks the oxaphosphol ring and dimethoxyphenyl moiety.

    Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenyl-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide: Similar structure but without the dimethoxy groups on the phenyl ring.

Uniqueness

The uniqueness of di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide lies in its combination of tert-butyl groups, the dihydrobenzo[d][1,3]oxaphosphol ring, and the dimethoxyphenyl moiety. This unique structure imparts specific chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C27H40O4P2

Molecular Weight

490.6 g/mol

IUPAC Name

(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C27H40O4P2/c1-25(2,3)32-23-18(22-19(29-10)15-13-16-20(22)30-11)14-12-17-21(23)31-24(32)33(28,26(4,5)6)27(7,8)9/h12-17,24H,1-11H3/t24-,32-/m0/s1

InChI Key

FOFSIWINXJCDGO-BNHRFMORSA-N

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)P(=O)(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)P(=O)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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